molecular formula C9H17NO2 B12700007 1-(1-Hydroxycyclohexyl)ethanone O-methyloxime CAS No. 154874-67-6

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime

Cat. No.: B12700007
CAS No.: 154874-67-6
M. Wt: 171.24 g/mol
InChI Key: KCQRMTZJRMLATE-NTMALXAHSA-N
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Description

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime can be synthesized through several methods. One common approach involves the reaction of 1-(1-hydroxycyclohexyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence enzymatic activities and biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

154874-67-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[(Z)-N-methoxy-C-methylcarbonimidoyl]cyclohexan-1-ol

InChI

InChI=1S/C9H17NO2/c1-8(10-12-2)9(11)6-4-3-5-7-9/h11H,3-7H2,1-2H3/b10-8-

InChI Key

KCQRMTZJRMLATE-NTMALXAHSA-N

Isomeric SMILES

C/C(=N/OC)/C1(CCCCC1)O

Canonical SMILES

CC(=NOC)C1(CCCCC1)O

Origin of Product

United States

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